molecular formula C20H26N4O2 B2519194 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea CAS No. 1797236-19-1

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2519194
CAS No.: 1797236-19-1
M. Wt: 354.454
InChI Key: PZCDAUDANMUYPC-UHFFFAOYSA-N
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Description

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with a suitable alkylating agent to introduce the ethyl group.

    Urea formation: The final step involves the reaction of the alkylated pyrazole with 4-methoxybenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)urea
  • 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)thiourea

Uniqueness

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea is unique due to its specific structural features, such as the presence of the dicyclopropyl groups and the methoxybenzyl moiety

Properties

IUPAC Name

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-26-17-8-2-14(3-9-17)13-22-20(25)21-10-11-24-19(16-6-7-16)12-18(23-24)15-4-5-15/h2-3,8-9,12,15-16H,4-7,10-11,13H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCDAUDANMUYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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